molecular formula C18H13Cl2NO B13099279 2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline

2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline

Cat. No.: B13099279
M. Wt: 330.2 g/mol
InChI Key: CAZUKVPURODVGR-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline is an organic compound that features a biphenyl moiety linked to a dichloroaniline group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline typically involves the reaction of 2-hydroxybiphenyl with 4,5-dichloroaniline under specific conditions. One common method is the Ullmann ether synthesis, where the phenolic hydroxyl group of 2-hydroxybiphenyl reacts with the amino group of 4,5-dichloroaniline in the presence of a copper catalyst. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the dichloroaniline group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline is unique due to its combination of a biphenyl moiety with a dichloroaniline group through an ether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13Cl2NO

Molecular Weight

330.2 g/mol

IUPAC Name

4,5-dichloro-2-(2-phenylphenoxy)aniline

InChI

InChI=1S/C18H13Cl2NO/c19-14-10-16(21)18(11-15(14)20)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11H,21H2

InChI Key

CAZUKVPURODVGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC(=C(C=C3N)Cl)Cl

Origin of Product

United States

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